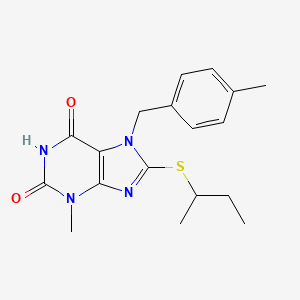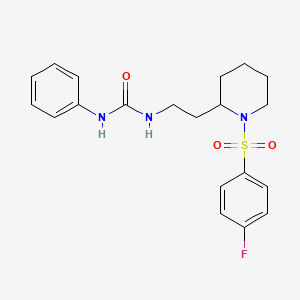
1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-phenylurea” is a versatile material used in scientific research1. It offers immense potential in various fields such as medicinal chemistry, drug discovery, and pharmacology due to its unique structure and properties1.
Synthesis Analysis
Piperidine, an essential heterocyclic system, is a pivotal cornerstone in the production of drugs2. Piperidine derivatives, like the compound , are utilized in different therapeutic applications2. However, specific synthesis details for this compound are not readily available in the search results.
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a piperidine ring, a sulfonyl group attached to a fluorophenyl group, and a phenylurea moiety. However, specific structural analysis details are not readily available in the search results.Chemical Reactions Analysis
Piperidine derivatives are known to exhibit a wide variety of biological activities, which suggests that they may undergo various chemical reactions2. However, specific chemical reaction analysis for this compound is not readily available in the search results.
Physical And Chemical Properties Analysis
The compound has a molecular formula of C23H28FN3O4S and a molecular weight of 461.553. However, specific physical and chemical property analysis for this compound is not readily available in the search results.Applications De Recherche Scientifique
Imaging and Diagnostic Tools
Evaluation of [18F]DASA-23 for Non-Invasive Measurement of Pyruvate Kinase M2 in Glioma : A novel radiopharmaceutical, closely related to the compound , [18F]DASA-23, was developed to measure pyruvate kinase M2 levels by positron emission tomography (PET). This enzyme is crucial in glycolysis and is preferentially expressed by glioblastoma cells, providing a significant biomarker for cancer metabolic reprogramming. This study represents the first evaluation of [18F]DASA-23 in humans, highlighting its potential for the non-invasive delineation of low-grade and high-grade glioma based on aberrantly expressed PKM2, demonstrating the compound's relevance in improving diagnostic accuracy for gliomas (Patel et al., 2019).
Human Biodistribution and Safety
Human Biodistribution and Radiation Dosimetry of [18F]DASA-23 : In a related study, the safety, biodistribution, and radiation dosimetry of [18F]DASA-23 were assessed in healthy volunteers. The study confirmed that [18F]DASA-23 could safely cross the blood-brain barrier, exhibiting rapid clearance from the brain, and accumulating in organs such as the gallbladder and liver, suggesting hepatobiliary and urinary clearance paths. This research supports the compound's use in safely evaluating pyruvate kinase M2 levels in humans, with ongoing studies aiming to visualize intracranial malignancies, underlining its application in the safe and effective imaging of cancer (Beinat et al., 2020).
Safety And Hazards
Orientations Futures
Piperidine derivatives, like the compound , are being utilized in different therapeutic applications2. This suggests that there is potential for future research and development in this area. However, specific future directions for this compound are not readily available in the search results.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Propriétés
IUPAC Name |
1-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c21-16-9-11-19(12-10-16)28(26,27)24-15-5-4-8-18(24)13-14-22-20(25)23-17-6-2-1-3-7-17/h1-3,6-7,9-12,18H,4-5,8,13-15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJANRMMITIOAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Benzyltriazol-4-yl)methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2846416.png)
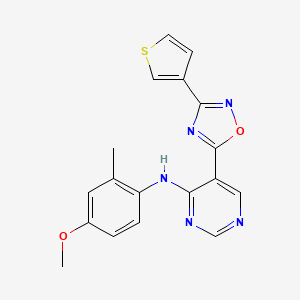
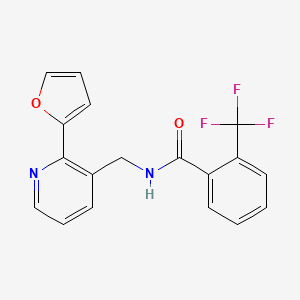
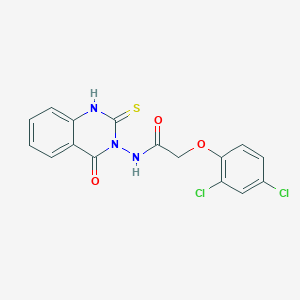
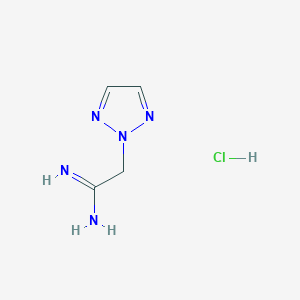
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2846422.png)
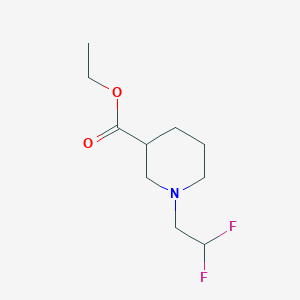
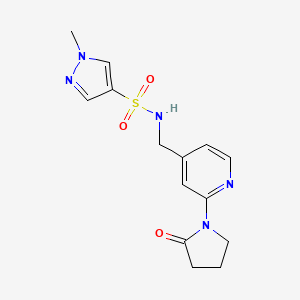
![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/no-structure.png)
![Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B2846430.png)
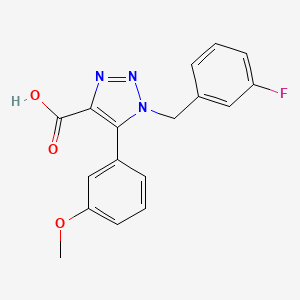
![4-benzoyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2846433.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2846434.png)
